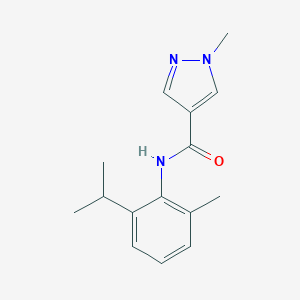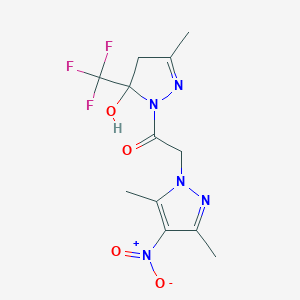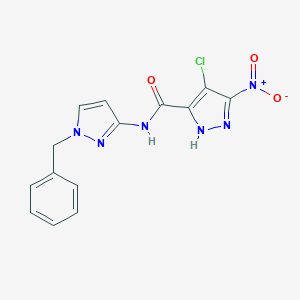
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities as a performance-enhancing drug due to its ability to increase endurance and fat burning. Despite its potential benefits, GW501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to concerns over its safety and potential side effects.
Mecanismo De Acción
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide works by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism. This results in increased fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved endurance and energy production. It also increases the expression of genes involved in mitochondrial biogenesis, which improves energy production and reduces oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It increases endurance and energy production by increasing fatty acid oxidation and glucose uptake in skeletal muscle. It also improves lipid profiles by reducing triglycerides and increasing HDL cholesterol levels. Additionally, it has anti-inflammatory effects and reduces oxidative stress, which may help prevent the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has a number of advantages for lab experiments, including its ability to activate PPARδ and improve lipid and glucose metabolism. However, it also has limitations, including concerns over its safety and potential side effects. Additionally, its use is banned by WADA, which may limit its potential applications in athletic research.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of focus is on its potential therapeutic effects in treating metabolic and cardiovascular diseases. Additionally, there is interest in developing safer and more effective PPARδ agonists that do not have the same safety concerns as this compound. Finally, there is ongoing research into the potential use of this compound in athletic performance, although its use is currently banned by WADA.
Métodos De Síntesis
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-4'-methylpropiophenone with hydrazine hydrate to form 2-(2,6-dimethylphenyl)hydrazinecarboxamide. This intermediate is then reacted with 2-chloroacetyl chloride and triethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied in the scientific community for its potential therapeutic effects in treating metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating lipid and glucose metabolism and improving insulin sensitivity. In animal studies, this compound has been shown to improve lipid profiles, reduce inflammation, and prevent the development of atherosclerosis.
Propiedades
Fórmula molecular |
C15H19N3O |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-10(2)13-7-5-6-11(3)14(13)17-15(19)12-8-16-18(4)9-12/h5-10H,1-4H3,(H,17,19) |
Clave InChI |
KNPCDHZCVNVPNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN(N=C2)C |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)


![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
